Physicochemical Property Comparison
The target compound exhibits distinct physicochemical properties compared to its non-hydroxylated analog. The hydroxyl group at the C-5 position introduces an additional hydrogen bond donor and alters lipophilicity, which are critical parameters for predicting passive membrane permeability and target binding [1]. Specifically, 5-hydroxy-1,7-diphenylhept-6-en-3-one has one hydrogen bond donor count and an XLogP3-AA value of 3.3, whereas the non-hydroxylated analog 1,7-diphenylhept-6-en-3-one lacks a hydrogen bond donor and exhibits different lipophilicity characteristics [2].
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 1; XLogP3-AA: 3.3; Molecular Weight: 280.4 g/mol |
| Comparator Or Baseline | 1,7-diphenylhept-6-en-3-one (DPH1): Hydrogen Bond Donor Count: 0; Molecular Weight: 264.40 g/mol |
| Quantified Difference | Δ Hydrogen Bond Donor Count: +1; Δ XLogP3: Not directly comparable due to differing computational methods; Δ Molecular Weight: +16.0 g/mol |
| Conditions | Computed properties from PubChem database and Plantaedb ADMET predictions |
Why This Matters
These differences directly impact compound solubility, formulation requirements, and predictive ADMET profiles, making the target compound unsuitable for direct substitution in studies where these parameters are critical.
- [1] PubChem. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one. PubChem CID 13347321. View Source
- [2] Plantaedb. 1,7-Diphenyl-6-hepten-3-one. View Source
